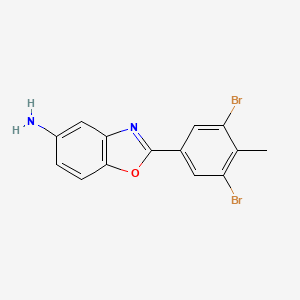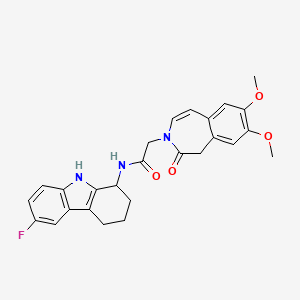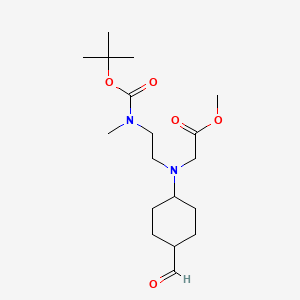
2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by the presence of bromine atoms and a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in a solvent mixture of 1,4-dioxane and water, with potassium phosphate as the base. The reaction is typically carried out under reflux conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-4-methylphenylboronic acid
- 2-(3,5-Dibromo-4-methylphenyl)-2-methyl-1,3-dioxolane
- 2-(3,5-Dibromo-4-methylphenyl)-1,2-dihydronaphtho[1,2-d][1,3]oxazole
Uniqueness
2-(3,5-Dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H10Br2N2O |
|---|---|
Peso molecular |
382.05 g/mol |
Nombre IUPAC |
2-(3,5-dibromo-4-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-10(15)4-8(5-11(7)16)14-18-12-6-9(17)2-3-13(12)19-14/h2-6H,17H2,1H3 |
Clave InChI |
NXVMYJLXGRKJRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)C2=NC3=C(O2)C=CC(=C3)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13358567.png)

![3-[(Ethylsulfanyl)methyl]-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358592.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13358612.png)


![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)

![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)



